molecular formula C15H11NaO4S B2866930 Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate CAS No. 95590-78-6

Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate

Cat. No.: B2866930
CAS No.: 95590-78-6
M. Wt: 310.3
InChI Key: QQPXFQNXBCIRIJ-ICSBZGNSSA-M
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Description

Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate is an organic compound with the molecular formula C15H11NaO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylprop-2-enoyl group and a benzene-1-sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate typically involves the reaction of 4-[(2E)-3-phenylprop-2-enoyl]benzenesulfonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-[(2E)-3-phenylprop-2-enoyl]benzenesulfonic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium azide (NaN3) or halogenating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl fluorides and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfonate group plays a crucial role in these interactions, facilitating binding to target molecules and influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality.

    Sodium benzenesulfonate: Another compound with a sulfonate group but lacking the phenylprop-2-enoyl moiety.

Uniqueness

Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate is unique due to its specific structure, which combines a phenylprop-2-enoyl group with a benzene-1-sulfonate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

sodium;4-[(E)-3-phenylprop-2-enoyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4S.Na/c16-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)20(17,18)19;/h1-11H,(H,17,18,19);/q;+1/p-1/b11-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPXFQNXBCIRIJ-ICSBZGNSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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